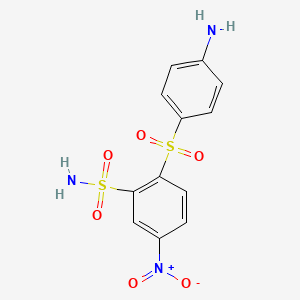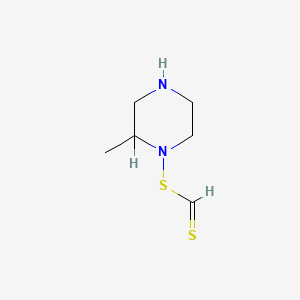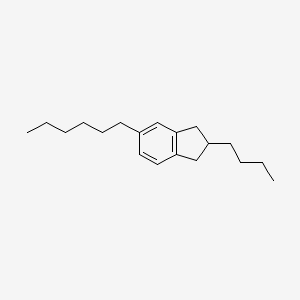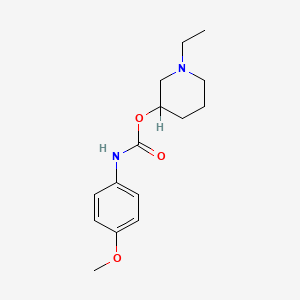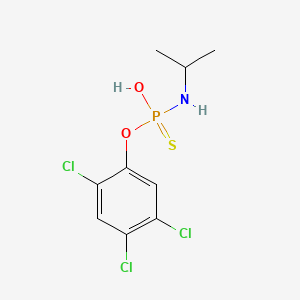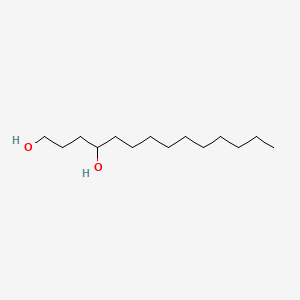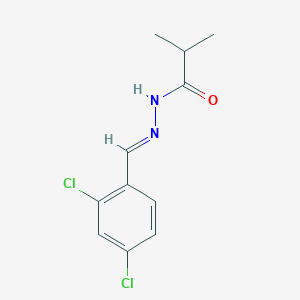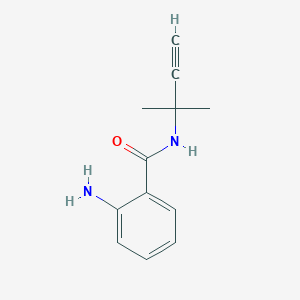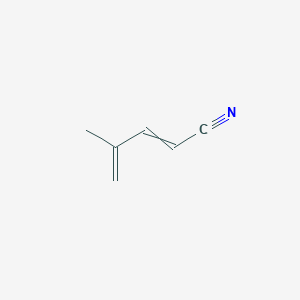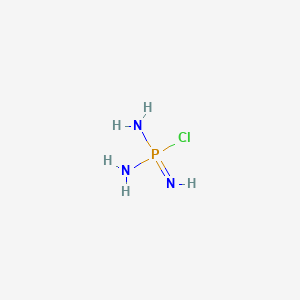
Phosphorodiamidimidic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorodiamidimidic chloride is a chemical compound with the formula P(NH2)2Cl It is a derivative of phosphoric acid where two of the hydroxyl groups are replaced by amido groups and one by a chloride group
准备方法
Synthetic Routes and Reaction Conditions
Phosphorodiamidimidic chloride can be synthesized through the reaction of phosphorus trichloride with ammonia. The reaction typically involves the following steps:
Reaction of Phosphorus Trichloride with Ammonia: Phosphorus trichloride (PCl3) reacts with ammonia (NH3) to form this compound. [ \text{PCl}_3 + 2\text{NH}_3 \rightarrow \text{P(NH}_2\text{)}_2\text{Cl} + 2\text{HCl} ]
Reaction Conditions: This reaction is usually carried out at low temperatures to control the exothermic nature of the reaction and to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The use of advanced reactors and continuous monitoring of reaction parameters are essential to achieve high yields and purity of the product.
化学反应分析
Types of Reactions
Phosphorodiamidimidic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphorodiamidic acid and hydrochloric acid. [ \text{P(NH}_2\text{)}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{P(NH}_2\text{)}_2\text{OH} + \text{HCl} ]
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and other nucleophiles can react with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide.
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to facilitate the reaction without causing decomposition.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphorodiamidimidic derivatives can be formed.
Hydrolysis Products: Phosphorodiamidic acid and hydrochloric acid are the primary products of hydrolysis.
科学研究应用
Phosphorodiamidimidic chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds.
Biology: It is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of phosphorodiamidimidic chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The amido groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Phosphorodiamidimidic chloride can be compared with other similar compounds such as:
Phosphorodiamidic acid: Similar structure but with a hydroxyl group instead of a chloride group.
Phosphorodiamidimidic bromide: Similar structure but with a bromide group instead of a chloride group.
Phosphorodiamidimidic iodide: Similar structure but with an iodide group instead of a chloride group.
Uniqueness
This compound is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo substitution reactions with various nucleophiles makes it a valuable reagent in synthetic chemistry.
属性
CAS 编号 |
25758-27-4 |
|---|---|
分子式 |
ClH5N3P |
分子量 |
113.49 g/mol |
InChI |
InChI=1S/ClH5N3P/c1-5(2,3)4/h(H5,2,3,4) |
InChI 键 |
KEEISLGKHMHHDR-UHFFFAOYSA-N |
规范 SMILES |
NP(=N)(N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)


